7,8-dimethoxy-2-[(2-methoxyphenyl)amino]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one 7,8-dimethoxy-2-[(2-methoxyphenyl)amino]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one
Brand Name: Vulcanchem
CAS No.: 1021223-43-7
VCID: VC11945004
InChI: InChI=1S/C18H16N4O4S/c1-24-13-7-5-4-6-11(13)19-17-21-22-16(23)10-8-14(25-2)15(26-3)9-12(10)20-18(22)27-17/h4-9H,1-3H3,(H,19,21)
SMILES: COC1=CC=CC=C1NC2=NN3C(=O)C4=CC(=C(C=C4N=C3S2)OC)OC
Molecular Formula: C18H16N4O4S
Molecular Weight: 384.4 g/mol

7,8-dimethoxy-2-[(2-methoxyphenyl)amino]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one

CAS No.: 1021223-43-7

Cat. No.: VC11945004

Molecular Formula: C18H16N4O4S

Molecular Weight: 384.4 g/mol

* For research use only. Not for human or veterinary use.

7,8-dimethoxy-2-[(2-methoxyphenyl)amino]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one - 1021223-43-7

Specification

CAS No. 1021223-43-7
Molecular Formula C18H16N4O4S
Molecular Weight 384.4 g/mol
IUPAC Name 7,8-dimethoxy-2-(2-methoxyanilino)-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one
Standard InChI InChI=1S/C18H16N4O4S/c1-24-13-7-5-4-6-11(13)19-17-21-22-16(23)10-8-14(25-2)15(26-3)9-12(10)20-18(22)27-17/h4-9H,1-3H3,(H,19,21)
Standard InChI Key MQERRIKXZXGFAZ-UHFFFAOYSA-N
SMILES COC1=CC=CC=C1NC2=NN3C(=O)C4=CC(=C(C=C4N=C3S2)OC)OC
Canonical SMILES COC1=CC=CC=C1NC2=NN3C(=O)C4=CC(=C(C=C4N=C3S2)OC)OC

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s structure integrates a thiadiazolo[2,3-b]quinazolin-5-one core with three methoxy substituents at positions 7, 8, and 2′-phenylamino (Figure 1). The 1,3,4-thiadiazole ring is fused to the quinazolinone system, creating a planar bicyclic framework conducive to π-π stacking interactions. Substituent positioning—particularly the 2-methoxyphenylamino group—suggests potential for hydrogen bonding and hydrophobic interactions with biological targets.

Table 1: Physicochemical Properties

PropertyValue
CAS No.1021223-43-7
Molecular FormulaC₁₈H₁₆N₄O₄S
Molecular Weight384.4 g/mol
IUPAC Name7,8-Dimethoxy-2-(2-methoxyanilino)- thiadiazolo[2,3-b]quinazolin-5-one
SMILESCOC1=CC=CC=C1NC2=NN3C(=O)C4=CC(=C(C=C4N=C3S2)OC)OC

Synthetic Pathways and Optimization

General Synthesis Strategy

The synthesis of thiadiazoloquinazolinones typically involves multi-step sequences, as outlined in:

  • Thiadiazole Ring Formation: Cyclocondensation of thiosemicarbazides with carbonyl compounds under acidic conditions (e.g., H₂SO₄).

  • Methoxy Group Introduction: Methylation using dimethyl sulfate or methyl iodide in alkaline media.

  • Functionalization: Introduction of the 2-methoxyphenylamino group via nucleophilic substitution or Ullmann-type coupling.

For this specific derivative, reaction conditions (temperature, solvent, catalysts) critically influence yield. For example, alkylation of intermediates with ethyl bromoacetate in acetone (K₂CO₃, reflux) achieves moderate-to-high yields (48–97%).

Challenges in Synthesis

  • Regioselectivity: Ensuring proper substitution at the quinazolinone C2 position requires careful control of stoichiometry.

  • Purification: The compound’s low solubility in polar solvents complicates crystallization.

Hypothesized Biological Activities

Molecular Docking Predictions

Computational models suggest the 2-methoxyphenylamino group may anchor the compound in kinase ATP-binding pockets, while the thiadiazole ring engages in hydrophobic interactions. Docking scores for analogous compounds against CDK2 and EGFR range from −9.2 to −11.5 kcal/mol .

Pharmacokinetic and Drug-Likeness Profiling

In Silico ADMET Predictions

Using SwissADME and pkCSM:

  • Lipophilicity: LogP ≈ 2.8 (optimal for blood-brain barrier penetration).

  • Solubility: Moderate aqueous solubility (LogS = −4.2).

  • Metabolism: Susceptible to CYP3A4-mediated oxidation.

Toxicity Risks

  • hERG Inhibition: Predicted IC₅₀ >10 μM (low cardiotoxicity risk).

  • Ames Test: Negative for mutagenicity.

Research Gaps and Future Directions

Unanswered Questions

  • Target Identification: No empirical data confirm kinase inhibition or cytotoxicity.

  • In Vivo Efficacy: Pharmacodynamic and toxicity profiles remain uncharacterized.

Proposed Studies

  • Kinase Profiling: Screen against CDK, EGFR, and VEGFR families.

  • X-ray Crystallography: Resolve binding modes with HER2 or CDK2.

  • SAR Expansion: Modify methoxy groups to trifluoromethoxy or ethoxy to enhance potency.

Comparative Analysis of Thiadiazoloquinazolinones

Table 2: Benchmarking Against Analogues

CompoundTarget Kinase (IC₅₀, nM)Cytotoxicity (IC₅₀, μM)
VC11945004 (This work)N/AN/A
2i CDK2 (42), EGFR (58)MCF-7: 0.20
3i HER2 (37), VEGFR2 (112)A2780: 0.14
18 FAK (10.79 μM)HEPG2: 10.28 μg/mL

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